4-Benzamidobenzene-1-sulfonyl chloride
CAS No.: 67377-44-0
Cat. No.: VC14231870
Molecular Formula: C13H10ClNO3S
Molecular Weight: 295.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67377-44-0 |
|---|---|
| Molecular Formula | C13H10ClNO3S |
| Molecular Weight | 295.74 g/mol |
| IUPAC Name | 4-benzamidobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C13H10ClNO3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
| Standard InChI Key | LKICQRVDNWUUSL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Structural and Chemical Identity of 4-Benzamidobenzene-1-sulfonyl Chloride
The molecular structure of 4-benzamidobenzene-1-sulfonyl chloride (C₁₃H₁₀ClNO₃S) features a benzene core with two distinct substituents: a sulfonyl chloride group at position 1 and a benzamide group at position 4. The sulfonyl chloride moiety confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the benzamide group introduces hydrogen-bonding capabilities and steric bulk. This duality influences the compound’s solubility, stability, and interaction with biological targets .
Key structural insights derive from spectroscopic analyses of analogous sulfonamides. For example, infrared (IR) spectroscopy of similar compounds reveals characteristic peaks for sulfonyl groups (asymmetric S–O stretching at ~1,163 cm⁻¹ and symmetric S–O stretching at ~1,332 cm⁻¹) and amide N–H stretching (~3,272 cm⁻¹) . Nuclear magnetic resonance (NMR) data for benzenesulfonamide derivatives show aromatic proton signals between δ 7.2–7.8 ppm and carbonyl carbons at ~167 ppm . While direct data for 4-benzamidobenzene-1-sulfonyl chloride is scarce, these benchmarks provide a foundation for inferring its spectral signatures.
Synthesis Methodologies and Optimization
Conventional and Catalytic Approaches
The synthesis of 4-benzamidobenzene-1-sulfonyl chloride likely involves a multi-step sequence, beginning with the preparation of the sulfonyl chloride intermediate. A patented method for analogous compounds employs the reaction of substituted benzenes with sulfuric acid and phosphorus oxychloride (POCl₃) to yield 4-substituted benzenesulfonyl chlorides . For instance, combining equimolar amounts of phosphorus oxychloride and substituted benzene, followed by sulfuric acid addition at 0–90°C, produces sulfonyl chlorides in yields exceeding 70% . Subsequent benzamidation could involve reacting the sulfonyl chloride with benzoyl chloride or a benzamide precursor under basic conditions.
Ultrasound- and Microwave-Assisted Synthesis
Modern techniques such as ultrasonication significantly enhance reaction efficiency. A study on sulfonamide synthesis demonstrated that ultrasound irradiation (20–25 minutes) with a fly-ash:H₃PO₄ catalyst achieved yields of 90–96% for analogous compounds, outperforming conventional heating (6 hours, 61–72% yields) and microwave methods (3–5 minutes, 68–78% yields) . This method’s success is attributed to cavitation effects, which accelerate mass transfer and reduce reaction times. Applying similar conditions to 4-benzamidobenzene-1-sulfonyl chloride could optimize its synthesis.
Table 1: Comparative Yields of Sulfonamide Synthesis Methods
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Heating | 6 hours | 61–72 |
| Microwave Irradiation | 3–5 minutes | 68–78 |
| Ultrasound Irradiation | 20–25 minutes | 90–96 |
Physicochemical and Spectroscopic Properties
Thermal and Solubility Characteristics
The compound’s melting point is anticipated to range between 250–280°C, based on analogs like 4-(phenylsulfonamido)benzoic acid (m.p. 276°C) . Its solubility profile is dominated by the polar sulfonyl chloride group, rendering it soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) but insoluble in nonpolar solvents like n-hexane.
Spectroscopic Analysis
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IR Spectroscopy: Expected peaks include N–H stretching (~3,270 cm⁻¹), C=O stretching (~1,677 cm⁻¹), and S–O vibrations (~1,163–1,332 cm⁻¹) .
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¹H NMR: Aromatic protons adjacent to the sulfonyl chloride and benzamide groups would resonate as multiplet signals between δ 7.2–7.8 ppm, with a singlet for the amide proton at δ ~10.8 ppm .
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Mass Spectrometry: The molecular ion peak (M⁺) should appear at m/z 295 (C₁₃H₁₀ClNO₃S), with fragmentation patterns reflecting cleavage at the sulfonyl chloride and amide bonds.
Reactivity and Functional Applications
Nucleophilic Substitution Reactions
The sulfonyl chloride group is highly reactive toward nucleophiles such as amines, alcohols, and thiols. For example, reaction with ammonia yields sulfonamides, while treatment with alcohols produces sulfonate esters. These derivatives are valuable in drug design, as seen in sulfa antibiotics .
Table 2: Antimicrobial Activity of Analogous Sulfonamides
| Substituent (X) | E. coli (mm) | P. aeruginosa (mm) |
|---|---|---|
| 4-OCH₃ | 7 | 11 |
| 2-NO₂ | 12 | 8 |
| 4-NO₂ | 9 | 16 |
Industrial Production and Scalability
The patent literature outlines scalable processes for benzenesulfonyl chlorides, emphasizing the use of phosphorus oxychloride and sulfuric acid under controlled conditions (50–95°C, 1–24 hours) . Implementing continuous flow reactors or catalytic systems (e.g., fly-ash:H₃PO₄) could further enhance the production of 4-benzamidobenzene-1-sulfonyl chloride, reducing waste and energy consumption.
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